molecular formula C7H8N4O B13133598 5-Methoxyimidazo[1,2-a]pyrazin-3-amine

5-Methoxyimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13133598
M. Wt: 164.16 g/mol
InChI Key: ARHYZCNSLGNDOS-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by its fused imidazole and pyrazine rings, with a methoxy group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methoxy-substituted aldehydes or ketones, followed by cyclization to form the imidazopyrazine core. The reaction conditions often involve the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro or tetrahydro derivatives, and various substituted imidazopyrazines with different functional groups .

Scientific Research Applications

5-Methoxyimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the amine group at the 3-position allows for unique interactions with biological targets and facilitates specific chemical transformations .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H8N4O/c1-12-7-4-9-3-6-10-2-5(8)11(6)7/h2-4H,8H2,1H3

InChI Key

ARHYZCNSLGNDOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC=C(N12)N

Origin of Product

United States

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